2-(3,4-Dimethoxyphenyl)-6-ethyl-3-hydroxychromen-4-one
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Overview
Description
2-(3,4-Dimethoxyphenyl)-6-ethyl-3-hydroxychromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives. This compound is characterized by the presence of a chromen-4-one core structure substituted with a 3,4-dimethoxyphenyl group at the 2-position, an ethyl group at the 6-position, and a hydroxyl group at the 3-position. Chromen-4-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxyphenyl)-6-ethyl-3-hydroxychromen-4-one can be achieved through various synthetic routes. One common method involves the condensation of 3,4-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The resulting intermediate undergoes cyclization and subsequent oxidation to yield the desired chromen-4-one derivative.
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Condensation Reaction
Reagents: 3,4-dimethoxybenzaldehyde, ethyl acetoacetate, sodium ethoxide.
Conditions: Reflux in ethanol.
Intermediate: 3,4-dimethoxychalcone.
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Cyclization and Oxidation
Reagents: 3,4-dimethoxychalcone, oxidizing agent (e.g., potassium permanganate).
Product: this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous flow processes. The key steps include the preparation of the starting materials, the condensation reaction, and the cyclization and oxidation steps. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)-6-ethyl-3-hydroxychromen-4-one undergoes various chemical reactions, including:
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Oxidation: : The hydroxyl group at the 3-position can be oxidized to form a ketone.
Reagents: Oxidizing agents such as potassium permanganate or chromium trioxide.
Conditions: Reflux in an appropriate solvent.
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Reduction: : The carbonyl group in the chromen-4-one core can be reduced to form a hydroxyl group.
Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.
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Substitution: : The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Reagents: Nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Solvents: Ethanol, methanol, dichloromethane.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a hydroxyl derivative.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antioxidant and anti-inflammatory agent.
Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and antiviral activities.
Industry: Utilized in the development of new materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethoxyphenyl)-6-ethyl-3-hydroxychromen-4-one involves its interaction with various molecular targets and pathways. The compound’s hydroxyl and methoxy groups play a crucial role in its biological activity. It can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. Additionally, it may modulate signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
2-(3,4-Dimethoxyphenyl)-6-ethyl-3-hydroxychromen-4-one can be compared with other chromen-4-one derivatives and phenyl-substituted compounds:
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Similar Compounds
- 2-(3,4-Dimethoxyphenyl)-4H-chromen-4-one.
- 2-(3,4-Dimethoxyphenyl)-6-methyl-3-hydroxychromen-4-one.
- 2-(3,4-Dimethoxyphenyl)-3-hydroxychromen-4-one.
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Uniqueness
- The presence of the ethyl group at the 6-position and the hydroxyl group at the 3-position distinguishes it from other similar compounds.
- These structural features contribute to its unique chemical reactivity and biological activity.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-6-ethyl-3-hydroxychromen-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O5/c1-4-11-5-7-14-13(9-11)17(20)18(21)19(24-14)12-6-8-15(22-2)16(10-12)23-3/h5-10,21H,4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKHMBQJWXCDRGE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=C(C2=O)O)C3=CC(=C(C=C3)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30737519 |
Source
|
Record name | 2-(3,4-Dimethoxyphenyl)-6-ethyl-3-hydroxy-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30737519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1365271-38-0 |
Source
|
Record name | 2-(3,4-Dimethoxyphenyl)-6-ethyl-3-hydroxy-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30737519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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